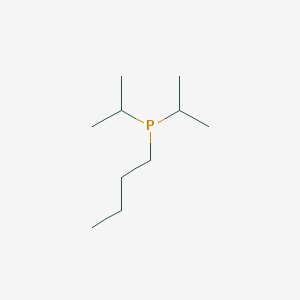
6,6'-Bis(diphenylphosphoryl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine is a compound that belongs to the class of bipyridine derivatives. It is characterized by the presence of two diphenylphosphoryl groups attached to the 6,6’ positions of a bipyridine core. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine typically involves the dilithiation of a bipyridine precursor followed by the introduction of diphenylphosphoryl groups. One common method involves the use of tert-butyllithium at low temperatures, followed by treatment with diphenylphosphinic chloride. This reaction results in the formation of the desired diphosphine dioxide in moderate yields .
Industrial Production Methods
While specific industrial production methods for 6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups back to phosphines.
Substitution: The bipyridine core can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine groups.
Wissenschaftliche Forschungsanwendungen
6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between metal ions and biological molecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It finds applications in the development of new materials, including catalysts and polymers
Wirkmechanismus
The mechanism by which 6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with metals. These complexes can then participate in various catalytic and chemical processes, influencing reaction pathways and outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Bis(diphenylphosphino)hexane
- 1,2-Bis(diphenylphosphino)benzene
- cis-1,2-Bis(diphenylphosphino)ethylene
- 1,5-Bis(diphenylphosphino)pentane
- Ethylenebis(diphenylphosphine)
Uniqueness
What sets 6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine apart from these similar compounds is its unique bipyridine core, which provides distinct electronic properties and coordination behavior. This makes it particularly useful in applications requiring specific ligand-metal interactions .
Eigenschaften
CAS-Nummer |
64741-33-9 |
|---|---|
Molekularformel |
C34H26N2O2P2 |
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
2-diphenylphosphoryl-6-(6-diphenylphosphorylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C34H26N2O2P2/c37-39(27-15-5-1-6-16-27,28-17-7-2-8-18-28)33-25-13-23-31(35-33)32-24-14-26-34(36-32)40(38,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H |
InChI-Schlüssel |
ADJBILHINIYELW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=N3)C4=NC(=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
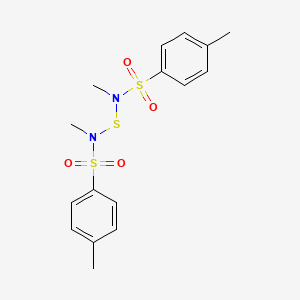
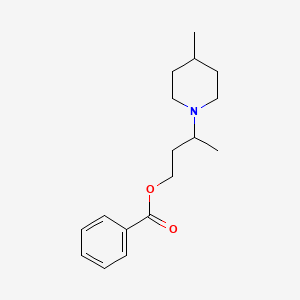

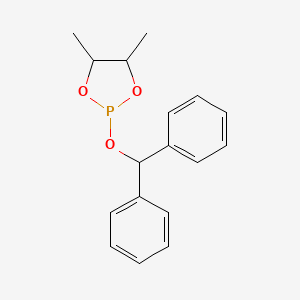
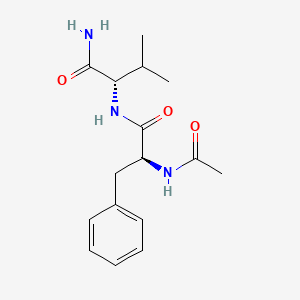
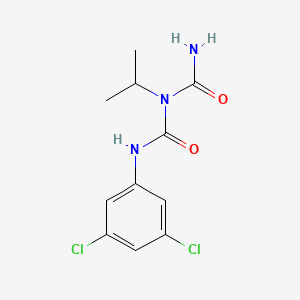
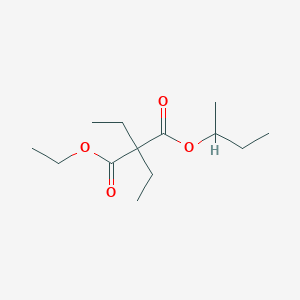
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
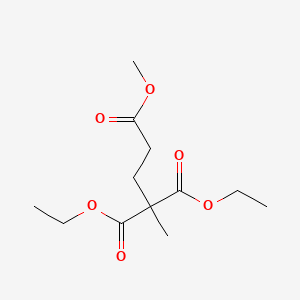
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)

